N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-mesityloxalamide
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Description
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-mesityloxalamide is a useful research compound. Its molecular formula is C25H27N3O3 and its molecular weight is 417.509. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Anti-Microbial Activity
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-mesityloxalamide and similar compounds have been the focus of research due to their potential applications in the medical and pharmaceutical fields. For instance, the crystal structure and molecular docking studies of a closely related compound, 1-Ethyl-2′-(furan-2-carbonyl)-1′-(furan-2-yl)-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizin]-2-one, have been carried out to evaluate its anti-mycobacterial, anti-microbial, and anti-cancer activities. The compound showed good activity against the proteins of Mycobacterium tuberculosis and bacterial proteins, indicating potential for the development of new antibiotics and anti-tuberculosis drugs (Nishtala & Basavoju, 2018).
Synthesis and Evaluation as Antimicrobial Agents
Another related study focused on the design, synthesis, and in vitro evaluation of tetrahydropyrimidine–isatin hybrids, including compounds with furan-2-yl groups, as potential antibacterial, antifungal, and anti-tubercular agents. These studies contribute to the exploration of new chemical entities that could serve as leads for the development of novel antimicrobial drugs (Akhaja & Raval, 2012).
Novel Synthetic Approaches and Chemical Biology
Research into this compound also encompasses novel synthetic methodologies that facilitate the creation of complex molecular architectures. For example, the visible-light-induced aerobic dearomative reaction of indole derivatives has been developed to access heterocycle fused or spirocyclo indolones, demonstrating innovative approaches to synthesizing complex molecules that could be applied in various areas of chemical research and drug discovery (Zhang et al., 2016).
Potential for Developing Antiobesity Drugs
Furthermore, the exploration of novel benzimidazoles derived from indole compounds, aimed at developing selective neuropeptide Y Y1 receptor antagonists, highlights the potential of such compounds in the development of antiobesity drugs. This research is indicative of the broad spectrum of therapeutic applications that this compound and related molecules might have, underscoring their relevance in medicinal chemistry (Zarrinmayeh et al., 1998).
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-16-13-17(2)23(18(3)14-16)27-25(30)24(29)26-15-21(22-9-6-12-31-22)28-11-10-19-7-4-5-8-20(19)28/h4-9,12-14,21H,10-11,15H2,1-3H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYJDSOKGODSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.